Cas no 1435014-27-9 (tert-butyl N-(3-chloro-2-cyanophenyl)carbamate)
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
- 1435014-27-9
- EN300-19671378
-
- Inchi: 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16)
- InChI Key: FFKZYAWLCYQWEE-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C#N)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 252.0665554g/mol
- Monoisotopic Mass: 252.0665554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 62.1Ų
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19671378-0.05g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 0.05g |
$563.0 | 2023-09-16 | ||
| Enamine | EN300-19671378-0.1g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 0.1g |
$591.0 | 2023-09-16 | ||
| Enamine | EN300-19671378-0.25g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 0.25g |
$617.0 | 2023-09-16 | ||
| Enamine | EN300-19671378-0.5g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 0.5g |
$645.0 | 2023-09-16 | ||
| Enamine | EN300-19671378-1.0g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-19671378-2.5g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 2.5g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-19671378-5.0g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-19671378-10.0g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-19671378-1g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 1g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-19671378-5g |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate |
1435014-27-9 | 5g |
$1945.0 | 2023-09-16 |
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on tert-butyl N-(3-chloro-2-cyanophenyl)carbamate
tert-butyl N-(3-chloro-2-cyanophenyl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(3-chloro-2-cyanophenyl)carbamate, also known by its CAS number 1435014-27-9, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group, further linked to a substituted phenyl ring containing chlorine and cyano substituents. The combination of these functional groups imparts the compound with distinctive chemical properties, making it a valuable molecule in research and industrial applications.
Recent studies have highlighted the potential of tert-butyl N-(3-chloro-2-cyanophenyl)carbamate in the field of drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of inhibitors for specific enzyme targets. The presence of the cyano group and chlorine substituent on the aromatic ring enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. This has led to its use in designing compounds with potential therapeutic applications, such as anti-inflammatory agents and anticancer drugs.
In addition to its role in medicinal chemistry, tert-butyl N-(3-chloro-2-cyanophenyl)carbamate has also been studied for its applications in materials science. The compound's structure allows for easy modification, enabling the synthesis of polymers with tailored properties. For instance, researchers have investigated its use as a precursor for synthesizing advanced materials with improved mechanical strength and thermal stability. These materials hold promise for use in high-performance composites and electronic devices.
The synthesis of tert-butyl N-(3-chloro-2-cyanophenyl)carbamate involves a multi-step process that typically begins with the preparation of the substituted aniline derivative. The introduction of the cyano group and chlorine substituent is achieved through electrophilic substitution reactions, followed by the formation of the carbamate group via nucleophilic acylation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
From an environmental perspective, understanding the behavior of tert-butyl N-(3-chloro-2-cyanophenyl)carbamate in different ecosystems is crucial. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with specific microbial communities playing a key role in its breakdown. However, further research is needed to assess its long-term impact on aquatic life and soil health.
In conclusion, tert-butyl N-(3-chloro-2-cyanophenyl)carbamate is a versatile compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as an important molecule for future research and development efforts.
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